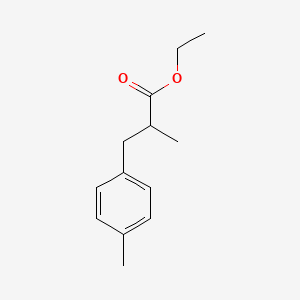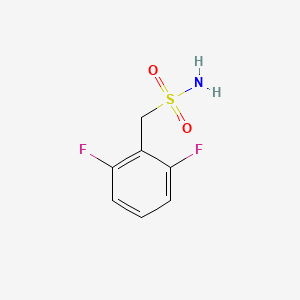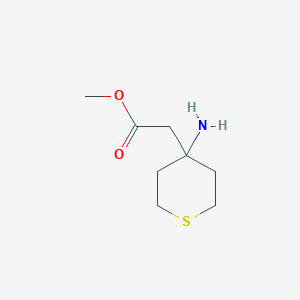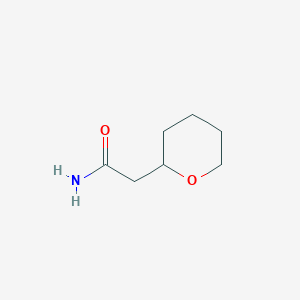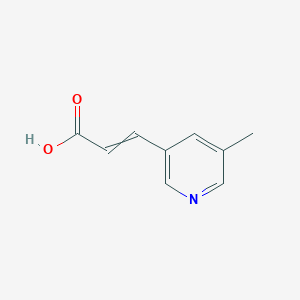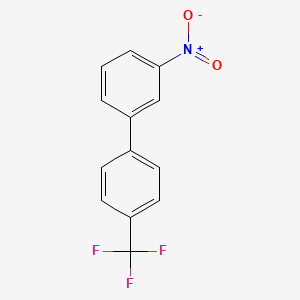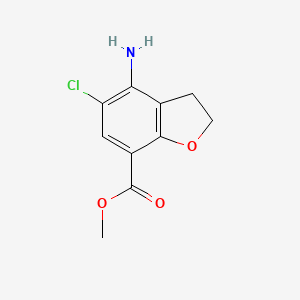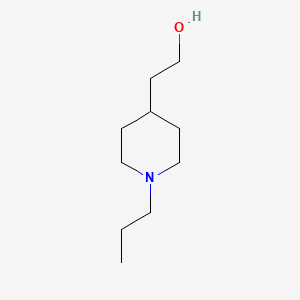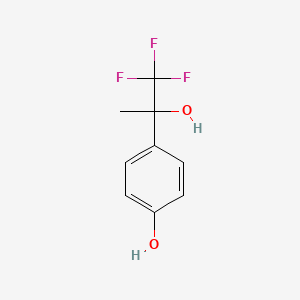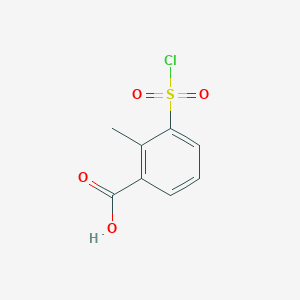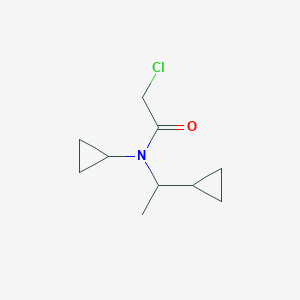
2-chloro-N-cyclopropyl-N-(1-cyclopropylethyl)acetamide
Overview
Description
2-chloro-N-cyclopropyl-N-(1-cyclopropylethyl)acetamide is a chemical compound with the molecular formula C7H12ClNO . It is used in proteomics research . The CAS number for this compound is 1334146-14-3 .
Molecular Structure Analysis
The molecular structure of 2-chloro-N-cyclopropyl-N-(1-cyclopropylethyl)acetamide consists of a central carbon atom (the carbonyl carbon of the acetamide group) bonded to a chlorine atom, a nitrogen atom, and two cyclopropyl groups . The nitrogen atom is also bonded to a hydrogen atom, forming an amide group .Physical And Chemical Properties Analysis
2-chloro-N-cyclopropyl-N-(1-cyclopropylethyl)acetamide is a liquid at room temperature . It has a molecular weight of 201.7 g/mol .Scientific Research Applications
Synthesis and Structural Analysis
2-Chloro-N-cyclopropyl-N-(1-cyclopropylethyl)acetamide and related compounds have been extensively studied in the field of chemistry for their synthesis and structural properties. For example, Jansukra et al. (2021) focused on the synthesis and characterization of a related compound, 2-Chloro-N-(2,4-dinitrophenyl) acetamide, using techniques like X-ray crystallography and NMR spectroscopy. This study highlighted the compound's intramolecular hydrogen bonding and intermolecular interactions, which are essential for understanding its crystal packing and solvatochromic effects in various solvents (Jansukra et al., 2021).
Similarly, Saravanan et al. (2016) studied the crystal structure of another related compound, 2-Chloro-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetamide, providing insights into its molecular orientation and intermolecular interactions, which are crucial for understanding its properties and potential applications (Saravanan et al., 2016).
Inhibition Studies in Biological Systems
Chloroacetamide derivatives, including compounds similar to 2-Chloro-N-cyclopropyl-N-(1-cyclopropylethyl)acetamide, have been investigated for their inhibitory effects in various biological systems. For instance, Weisshaar and Böger (1989) explored the inhibition of fatty acid synthesis in the green alga Scenedesmus acutus by chloroacetamide herbicides. This research provides valuable insights into the biochemical impact of these compounds on living organisms (Weisshaar & Böger, 1989).
Applications in Organic Synthesis
The versatility of chloroacetamide derivatives in organic synthesis is also a significant area of research. For example, Helliwell et al. (2011) investigated the reaction of a chloroacetamide derivative to form a novel compound, demonstrating the role of these derivatives in synthesizing new molecules with potential applications in various fields (Helliwell et al., 2011).
properties
IUPAC Name |
2-chloro-N-cyclopropyl-N-(1-cyclopropylethyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16ClNO/c1-7(8-2-3-8)12(9-4-5-9)10(13)6-11/h7-9H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFAFXMQORPJBHS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CC1)N(C2CC2)C(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-cyclopropyl-N-(1-cyclopropylethyl)acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



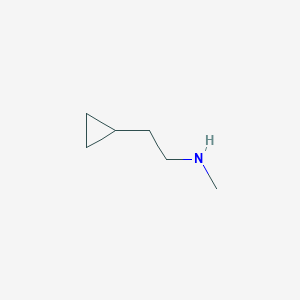
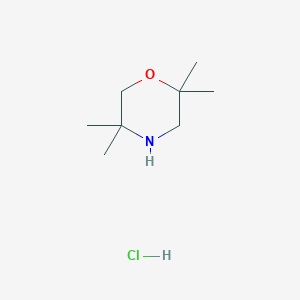
![[2-(Difluoromethoxy)-4-methoxyphenyl]methanol](/img/structure/B1422839.png)

